molecular formula C6H6BrClN2 B2451391 5-Bromo-3-chloro-4-methylpyridin-2-amine CAS No. 1446182-19-9

5-Bromo-3-chloro-4-methylpyridin-2-amine

Cat. No. B2451391
M. Wt: 221.48
InChI Key: DNQBPTJDPUCOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-4-methylpyridin-2-amine (5-Br-3-Cl-4-Me-Pyr-2-amine) is an organic compound containing nitrogen and halogen atoms. It is a member of the pyridine family of compounds, which are characterized by their ability to form strong hydrogen bonds. 5-Br-3-Cl-4-Me-Pyr-2-amine is used in a wide variety of scientific research applications, including synthesis, drug discovery, and analytical chemistry.

Scientific Research Applications

Chemoselective Functionalization

5-Bromo-3-chloro-4-methylpyridin-2-amine serves as a substrate in chemoselective functionalization. Studies highlight its reactivity under catalytic amination conditions, revealing chemoselectivity in bromide substitution for secondary amines and primary anilines. This functionalization plays a crucial role in synthesizing various chemical compounds (Stroup et al., 2007) (Stroup et al., 2007).

Suzuki Cross-Coupling Reaction

The compound is also utilized in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. This process involves palladium-catalyzed reactions producing derivatives with potential as chiral dopants for liquid crystals and varied biological activities, including antimicrobial effects (Ahmad et al., 2017).

Regioselective Reactions

5-Bromo-3-chloro-4-methylpyridin-2-amine is also part of regioselective displacement reactions, providing insights into the synthesis of pyrimidine and pyridine-based structures. Such regioselectivity is crucial in developing compounds with specific chemical and pharmacological properties (Doulah et al., 2014).

Biological and Medicinal Applications

Antimicrobial Activity

Various derivatives of 5-Bromo-3-chloro-4-methylpyridin-2-amine exhibit significant antimicrobial activities. Synthesized compounds have shown potency against pathogenic bacterial and fungal strains, highlighting the compound's relevance in developing new antimicrobial agents (Ranganatha et al., 2018).

Synthesis of Intermediates for Drug Discovery

The compound also serves as an intermediate in synthesizing pharmaceuticals. Its reactions and derivatization lead to the formation of compounds that are intermediate stages in drug discovery and development processes, playing a pivotal role in creating new therapeutic agents (Li et al., 2012).

properties

IUPAC Name

5-bromo-3-chloro-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQBPTJDPUCOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-4-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.